6-Nitroso-1,2-benzopyrone
Overview
Description
6-Nitroso-1,2-benzopyrone, also known as 6-NB, is a nitroso compound and a derivative of 1,2-benzopyrone. It acts as an ADP-ribosyltransferase inhibitor . It binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .
Molecular Structure Analysis
The empirical formula of 6-Nitroso-1,2-benzopyrone is C9H5NO3 . Its molecular weight is 175.14 . The SMILES string representation is O=Nc1ccc2OC(=O)C=Cc2c1 .Chemical Reactions Analysis
6-Nitroso-1,2-benzopyrone binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .Physical And Chemical Properties Analysis
6-Nitroso-1,2-benzopyrone is a solid substance . It should be stored at a temperature of -20°C .Scientific Research Applications
Apoptosis Induction in Tumor Cells
6-Nitroso-1,2-benzopyrone has been studied for its potential in cancer therapy. Research by (Rice et al., 1992) showed that this compound suppressed the proliferation of leukemic and other malignant human cells, leading to cell death. This process involved apoptosis induced by DNA degradation, a promising avenue for cancer treatment.
Interaction with ADP-ribose Transferase
Studies have shown that 6-Nitroso-1,2-benzopyrone interacts with ADP-ribose transferase, an important protein in cell processes. (Buki et al., 1991) found that this compound destabilizes Zn2+ from zinc finger polypeptide complexes in the protein, leading to a loss of enzymatic activity but not affecting DNA binding.
Synthesis and Spectral Study
In the field of organic chemistry, (Mahmoud & El-Azm, 2013) conducted research on novel benzopyrones and quinolinone derivatives, using 6-nitroso-1,2-benzopyrone as a precursor. This research contributes to the development of new chemical compounds with potential applications in various fields.
Potential in Anti-HIV Therapy
Research by (Rice et al., 1993) explored the use of 6-nitroso-1,2-benzopyrone in HIV treatment. They found that it inhibits HIV-1 infection in human lymphocytes and ejects zinc from HIV-1 nucleocapsid zinc fingers, indicating its potential as an antiretroviral agent.
Photophysical and Photochemical Properties
In the context of material science, (Pościk & Wandelt, 2009) investigated the photophysical and photochemical properties of functionalized spirobenzopyranoindolines, including 6-nitroso-1,2-benzopyrone. Their work contributes to the development of photoactive compounds for applications like automatic welding filters.
Use in Fluorescent Chemosensors
(Li, Cai, & Chen, 2012) discussed the application of coumarins, including structures like benzopyrone, in fluorescent chemosensors. These chemosensors are crucial for detecting heavy metal ions, enzymes, and anions with high sensitivity and selectivity.
Safety And Hazards
Future Directions
A paper titled “A copper-containing oxidase catalyzes C-nitrosation in nitrosobenzamide biosynthesis” mentions that C-nitroso aromatic compounds like 6-Nitroso-1,2-benzopyrone have several bioactivities of medicinal interest . They have been shown to inhibit HIV-1 infection . This suggests potential future directions for the use of 6-Nitroso-1,2-benzopyrone in medical applications, particularly in the treatment of HIV-1 infection .
properties
IUPAC Name |
6-nitrosochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDAUGEZTYMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156580 | |
Record name | 6-Nitroso-1,2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroso-1,2-benzopyrone | |
CAS RN |
130506-22-8 | |
Record name | 6-Nitroso-1,2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroso-1,2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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